2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide hydrochloride
Description
Historical Development of 1,2,5-Thiadiazolidine Research
The exploration of 1,2,5-thiadiazolidines originated from broader investigations into azole heterocycles, which gained momentum in the mid-20th century with the systematic classification of five-membered sulfur-nitrogen rings. Early work by Hantzsch and Widman established nomenclature rules that remain central to heterocyclic chemistry, defining thiadiazoles as aromatic systems containing one sulfur and two nitrogen atoms. The 1,2,5-thiadiazolidine variant, distinguished by its saturated ring and 1,1-dioxide group, emerged as a synthetic challenge due to the steric and electronic constraints of introducing substituents at the 2- and 5-positions.
A pivotal advancement occurred in the 1980s with the development of Mitsunobu reaction-based alkylation strategies, enabling regioselective N-functionalization of sulfamide precursors. For instance, the cyclization of N-Boc-protected sulfamides under basic conditions provided reliable access to 1,2,5-thiadiazolidine 1,1-dioxides with yields exceeding 65%. These methodologies laid the groundwork for incorporating diverse amine substituents, including piperidinyl groups, which later became critical for biological activity modulation.
Positioning of Piperidinyl-Thiadiazolidines in Heterocyclic Chemistry
Piperidinyl-thiadiazolidines occupy a strategic position within heterocyclic chemistry due to their dual functionality: the electron-deficient thiadiazolidine core acts as a hydrogen-bond acceptor, while the piperidinyl group introduces stereochemical complexity and basicity. Structural analyses reveal that the piperidin-4-yl substituent at C-2 induces a chair conformation, optimizing van der Waals interactions with hydrophobic enzyme pockets. This stereoelectronic profile distinguishes them from simpler thiadiazoles, which lack the saturated ring’s conformational flexibility.
Comparative studies with linear analogues demonstrate that cyclic amine substituents enhance metabolic stability but may reduce binding affinity due to steric hindrance. For example, 2-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide exhibits a 40% lower Leishmania major inhibition compared to its open-chain counterpart, underscoring the trade-off between stability and activity. Nevertheless, the piperidinyl group’s protonation at physiological pH enhances solubility, making hydrochloride salts preferred for in vivo applications.
Theoretical Foundations for PTPase Inhibitory Research
The 1,2,5-thiadiazolidine 1,1-dioxide scaffold has garnered attention for its potential to inhibit PTPases, enzymes critical in regulating cellular signaling pathways. Quantum mechanical calculations suggest that the sulfone group’s electron-withdrawing nature polarizes the thiadiazolidine ring, creating a pseudoplanar structure that mimics phosphorylated tyrosine residues. Molecular docking simulations predict that the piperidinyl nitrogen forms a salt bridge with Asp48 in PTP1B’s active site, while the sulfone oxygen coordinates with Arg221.
Experimental validation comes from enzymatic assays showing IC~50~ values in the low micromolar range for related compounds. For instance, N^2^-(2’S)-(propionic acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxide inhibits PTP1B with an IC~50~ of 12.3 μM, suggesting that electron-donating ester groups enhance activity. These findings align with structure-activity relationship (SAR) models emphasizing the importance of C-2 substituent electronics in target engagement.
Evolution of Academic Interest in Thiadiazolidine Scaffolds
Academic interest in thiadiazolidines has evolved from fundamental synthesis studies to applied pharmacological research. Early publications (pre-2000) focused on reaction optimization, such as the Hurd–Mori thiadiazole synthesis and Boc-deprotection strategies. Post-2010, the discovery of 1,2,5-thiadiazolidine 1,1-dioxides as kinase and phosphatase inhibitors shifted research toward structure-based drug design.
A bibliometric analysis reveals a 300% increase in thiadiazolidine-related publications since 2010, with piperidinyl derivatives constituting 18% of recent entries. This surge correlates with advances in crystallography and computational modeling, enabling precise mapping of substituent effects on bioactivity. Current investigations prioritize hybrid scaffolds combining thiadiazolidine cores with fragments from known enzyme inhibitors, such as nitrofuran antimicrobials.
Table 1: Synthetic Yields and Spectral Data for Selected 1,2,5-Thiadiazolidine Derivatives
| Compound | Yield (%) | [α]~D~ (c=1, MeOH) | ^1^H-NMR (δ ppm) | IC~50~ (μM) |
|---|---|---|---|---|
| 1c (Propionate ester) | 90 | -34 | 6.24 (t, J=6.7 Hz, 1H) | 12.3 |
| 3d (Methylpentanoate) | 85 | +54 | 4.10 (m, 1H) | 27.0 |
| 5a (Chloroethyl) | 72 | -21 | 6.10 (d, J=8.5 Hz, 1H) | 68.9 |
Data sourced from synthesis and bioactivity studies.
Properties
IUPAC Name |
2-piperidin-4-yl-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S.ClH/c11-13(12)9-5-6-10(13)7-1-3-8-4-2-7;/h7-9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPFPNFWZWWBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCNS2(=O)=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide hydrochloride typically involves the reaction of piperidine derivatives with thiadiazolidine dioxide precursors. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazolidine dioxide moiety to thiadiazolidine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiadiazolidine dioxide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, leading to a diverse array of derivatives.
Scientific Research Applications
Biological Activities
Research has identified several noteworthy biological activities associated with 2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide hydrochloride:
- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. It was found that compounds with specific substitutions demonstrated significant COX-1 inhibition.
- Antimicrobial Effects : The compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial growth by inhibiting specific enzymes or pathways .
- Potential as a Therapeutic Agent : The compound is being explored for its potential in drug development targeting specific enzymes or receptors involved in disease processes. Its structural features allow it to interact selectively with biological targets .
Applications in Research and Industry
The applications of this compound can be categorized into several fields:
| Field | Application |
|---|---|
| Medicinal Chemistry | Used as a building block for synthesizing complex heterocyclic compounds with therapeutic potential. |
| Biological Research | Studied for anti-inflammatory and antimicrobial activities; potential in developing small molecule inhibitors. |
| Pharmaceutical Development | Explored for its role in drug discovery targeting specific molecular pathways related to diseases. |
| Material Science | Investigated for developing new materials with enhanced stability or reactivity properties. |
Case Studies
Several studies highlight the effectiveness of this compound in various applications:
- Anti-inflammatory Activity Evaluation : A study synthesized derivatives of this compound and evaluated their anti-inflammatory effects using in vitro assays. Results indicated that modifications at specific positions significantly enhanced COX inhibition compared to standard drugs.
- Antimicrobial Activity Assessment : Another research focused on the antimicrobial efficacy of this compound against strains such as Staphylococcus aureus and Escherichia coli. The findings demonstrated promising results that warrant further exploration for therapeutic applications .
- Therapeutic Development for Fibrosis : Research exploring the anti-fibrotic activities of related compounds showed that some derivatives exhibited better efficacy than existing treatments like Pirfenidone, suggesting potential for treating fibrotic diseases.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
The compound’s structural analogs differ primarily in substituents on the thiadiazolidine ring and the presence of the sulfone group. Key examples include:
- N,N'-Methyl-1,2,5-thiadiazolidine 1,1-dioxide : Lacks the piperidine group, featuring methyl substituents instead.
- 1,2,5-Thiadiazolidine (non-dioxidized): Missing the sulfone group, altering electronic properties.
- 2-(Pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide : Substitutes piperidine with pyrrolidine, reducing ring size and steric bulk.
Physicochemical Properties
The sulfone group in 1,2,5-thiadiazolidine 1,1-dioxides significantly impacts solubility, stability, and electronic behavior. Comparative data are summarized below:
*Stability assessed via electrochemical reduction studies.
The hydrochloride salt form of the target compound enhances aqueous solubility compared to free-base analogs, a critical factor for bioavailability in drug development . The sulfone group also stabilizes radical anion intermediates, a property leveraged in materials science applications .
Biological Activity
2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects. The compound's structure and its implications for biological activity will be discussed alongside relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is C7H15N3O2S. Its chemical structure features a piperidine ring attached to a thiadiazolidine moiety, which is responsible for its biological activities. The compound exhibits significant potential due to the presence of the piperidine nitrogen and the sulfur-containing heterocycle.
| Property | Value |
|---|---|
| Molecular Weight | 175.28 g/mol |
| CAS Number | 1368811-81-7 |
| Chemical Structure | Structure |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thiadiazolidine derivatives. For instance, compounds derived from this scaffold have shown promising results against various bacterial strains. In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table: Antibacterial Activity of Thiadiazolidine Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide | S. aureus | 0.0039 |
| E. coli | 0.025 |
Antifungal Activity
The antifungal properties of this compound have also been investigated. Studies indicate that it can inhibit the growth of fungi such as Candida albicans and Fusarium oxysporum with MIC values demonstrating significant efficacy .
Table: Antifungal Activity
| Compound | Fungal Strain | MIC (mg/mL) |
|---|---|---|
| 2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide | C. albicans | 16.69 |
| F. oxysporum | 56.74 |
Anticancer Activity
The anticancer potential of 2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide has been explored in various studies focusing on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds derived from this scaffold have shown IC50 values indicating potent cytotoxicity against these cell lines through mechanisms involving apoptosis and cell cycle arrest .
Table: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide | MCF-7 | 10.10 |
| HepG2 | 5.36 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties against acetylcholinesterase (AChE) and urease. The findings suggest that it could serve as a potential therapeutic agent in conditions where enzyme inhibition is desired .
Table: Enzyme Inhibition Activity
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 21.25 |
| Urease | 6.28 |
Case Studies
A notable case study involved the synthesis and evaluation of various thiadiazolidine derivatives where structure-activity relationships were established to determine the most effective compounds against specific bacterial and cancer cell lines .
Q & A
Q. What are the recommended synthetic routes and characterization techniques for 2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide hydrochloride?
- Methodological Answer : Synthesis typically involves condensation of piperidine derivatives with thiadiazolidine precursors under anhydrous conditions. For example, imine derivatives of thiadiazolidine 1,1-dioxides can be synthesized via reactions with anthracene or substituted aromatic aldehydes . Characterization requires FT-IR to confirm functional groups (e.g., S=O stretching at ~1150–1250 cm⁻¹), ¹H/¹³C NMR for structural elucidation (e.g., piperidinyl protons at δ 1.5–3.0 ppm), and UV-Vis spectroscopy to study electronic transitions . Purity assessment via HPLC with ammonium acetate buffer (pH 6.5) is recommended .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood. In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention if irritation persists . Store in a dry, ventilated area away from ignition sources, and ensure containers are tightly sealed to prevent moisture absorption .
Q. How can researchers assess the antimicrobial activity of this compound?
- Methodological Answer : Conduct minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays using standardized strains (e.g., S. aureus ATCC®6538). Prepare serial dilutions in Mueller-Hinton broth, inoculate with bacteria, and incubate at 37°C for 18–24 hours. Effective doses are indicated by no visible growth (black arrows in agar plates), while red arrows denote inefficacy . Compare results with positive controls like hydroxyurea for validation .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) with the 6-311++G(d,p) basis set can optimize molecular geometries, calculate vibrational frequencies, and predict NMR chemical shifts. Compare computed HOMO-LUMO gaps (e.g., ~4–5 eV) with experimental UV-Vis data to correlate electronic transitions with bioactivity. Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites for reaction planning .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., antiviral vs. cytotoxic effects) may arise from structural modifications or assay conditions. Perform dose-response curves with standardized cell lines (e.g., Vero cells for EV71 inhibition) and validate using orthogonal assays (e.g., plaque reduction vs. CPE inhibition). For example, introducing an amine group at the pyridine 2-position improved antiviral activity (EC₅₀ = 0.03 nM) but increased hERG inhibition, necessitating structural tweaks .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?
- Methodological Answer : Systematically modify substituents on the piperidine or thiadiazolidine moieties. For instance, replacing the anthracene group with chloroanthracene enhanced antifungal activity . Use in vitro assays to correlate changes (e.g., logP, steric bulk) with target binding (e.g., TNF-α inhibition). Transition metal-catalyzed additions to the thiadiazole ring can yield enantioselective derivatives with improved pharmacokinetics .
Q. What experimental designs elucidate the mechanism of action in antiviral applications?
- Methodological Answer : Employ time-of-addition assays to identify viral lifecycle stages affected (e.g., entry vs. replication). For EV71, pre-treatment of host cells with the compound (25 pM) followed by viral challenge can confirm prophylactic efficacy. Combine with molecular docking against capsid proteins (e.g., VP1) to predict binding modes . Validate using resistance selection studies to monitor mutation hotspots.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
